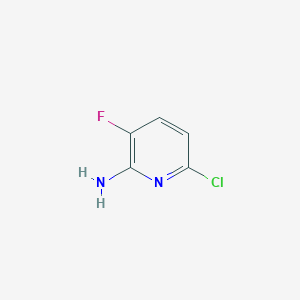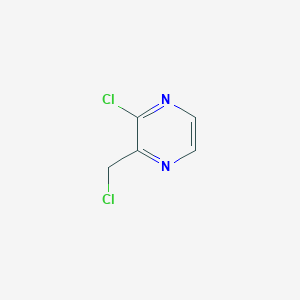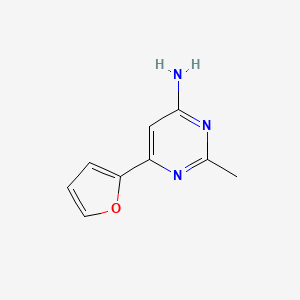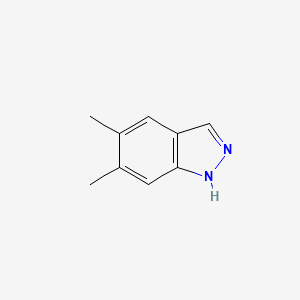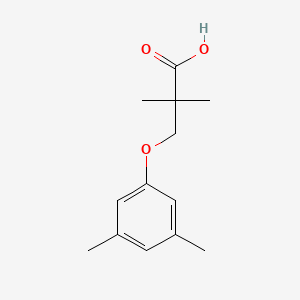
3-(3,5-Dimethyl-phenoxy)-2,2-dimethyl-propionic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3,5-Dimethyl-phenoxy)-2,2-dimethyl-propionic acid is an organic compound characterized by its unique structure, which includes a phenoxy group substituted with two methyl groups at the 3 and 5 positions, attached to a dimethylpropionic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3,5-Dimethyl-phenoxy)-2,2-dimethyl-propionic acid typically involves the reaction of 3,5-dimethylphenol with 2,2-dimethylpropionic acid chloride in the presence of a base such as pyridine. The reaction proceeds via nucleophilic substitution, where the phenol group attacks the acid chloride, resulting in the formation of the ester linkage .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 3-(3,5-Dimethyl-phenoxy)-2,2-dimethyl-propionic acid can undergo various chemical reactions, including:
Oxidation: The phenoxy group can be oxidized to form quinones under strong oxidizing conditions.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The methyl groups on the phenoxy ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens or nitro groups can be introduced using halogenating agents or nitrating mixtures.
Major Products Formed:
Oxidation: Quinones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated phenoxy derivatives.
Wissenschaftliche Forschungsanwendungen
3-(3,5-Dimethyl-phenoxy)-2,2-dimethyl-propionic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-(3,5-Dimethyl-phenoxy)-2,2-dimethyl-propionic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The phenoxy group can mimic natural ligands, allowing the compound to bind to active sites and modulate biological pathways. The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
- 3-(3,5-Dimethylphenoxy)-7-hydroxy-4H-chromen-4-one
- 2-(4-(3,5-Dimethylphenoxy)phenyl)acetic acid
Comparison: Compared to these similar compounds, 3-(3,5-Dimethyl-phenoxy)-2,2-dimethyl-propionic acid is unique due to its specific structural features, such as the dimethylpropionic acid moiety, which imparts distinct chemical and physical properties.
Eigenschaften
Molekularformel |
C13H18O3 |
|---|---|
Molekulargewicht |
222.28 g/mol |
IUPAC-Name |
3-(3,5-dimethylphenoxy)-2,2-dimethylpropanoic acid |
InChI |
InChI=1S/C13H18O3/c1-9-5-10(2)7-11(6-9)16-8-13(3,4)12(14)15/h5-7H,8H2,1-4H3,(H,14,15) |
InChI-Schlüssel |
BNELRYFPTXWOBT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC(=C1)OCC(C)(C)C(=O)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 5,6-dihydrobenzo[b][1,4]benzoxazepine-3-carboxylate](/img/structure/B1370253.png)
![1-{[(2-Hydroxyethyl)amino]methyl}cyclohexan-1-ol](/img/structure/B1370256.png)

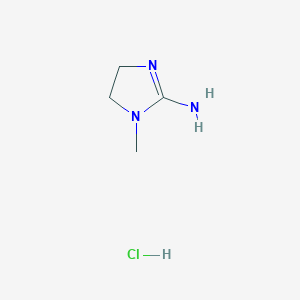
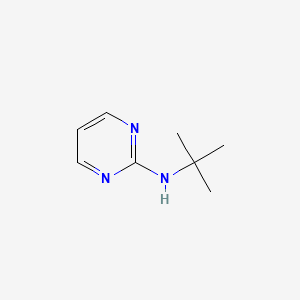

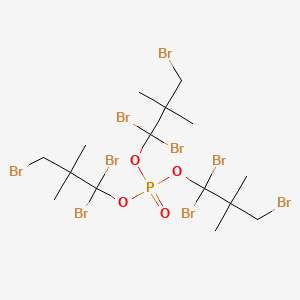
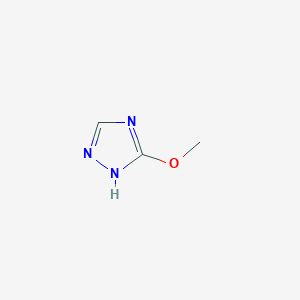
![2-[(Tert-butoxycarbonyl)amino]octanoic acid](/img/structure/B1370280.png)
![1H-Pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B1370281.png)
